A Comprehensive Technical Guide to 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane: Properties, Reactivity, and Applications
A Comprehensive Technical Guide to 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane: Properties, Reactivity, and Applications
This guide offers an in-depth analysis of 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane, a specialized organosilane compound pivotal in the field of advanced materials and surface science. Designed for researchers, chemists, and materials scientists, this document elucidates the compound's fundamental chemical properties, core reactivity, and its primary applications, with a focus on the mechanistic principles that govern its function.
Core Identity and Molecular Structure
1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane belongs to the class of fluoroalkylsilanes (FAS). Its molecular architecture is amphiphilic in nature, featuring a highly reactive dichlorosilyl head group attached to a stable, low-energy perfluorinated tail via a methyl group and an ethylene spacer. This unique structure is the foundation of its utility in surface modification.
The reactive Si-Cl bonds serve as anchor points to hydroxylated surfaces, while the fluorinated tail imparts unique surface properties such as hydrophobicity and oleophobicity.
Caption: Molecular Structure of 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane.
Physicochemical Properties
The physical properties of this compound are critical for its handling, storage, and application. The high fluorine content significantly influences its density and refractive index.
| Property | Value | Source |
| CAS Number | 73609-36-6 | [1][2][3] |
| Molecular Formula | C₉H₇Cl₂F₁₃Si | [1][2] |
| Molecular Weight | 461.13 g/mol | [2] |
| Appearance | Clear, colorless to pale yellow liquid | [4] |
| Boiling Point | 189-190 °C | [2] |
| Density | 1.55 g/cm³ | [2] |
| Refractive Index (n²⁰/D) | 1.3500 - 1.3550 | [4] |
Core Reactivity: Hydrolysis and Polycondensation
The most significant chemical characteristic of dichlorosilanes is their reactivity towards nucleophiles, particularly water. This reaction is not merely a side reaction but is the central mechanism for its application in forming polysiloxane coatings.
Mechanism: The process is initiated by the hydrolysis of the two chloro-silane bonds.[5][6] Each Si-Cl bond is replaced by a Si-OH (silanol) group, with the stoichiometric release of hydrogen chloride (HCl).[6] The resulting intermediate, a silanediol, is generally unstable and readily undergoes intermolecular condensation.[5] In this step, two silanol groups react to form a stable siloxane bond (Si-O-Si), releasing a molecule of water. Because the monomer is difunctional (contains two chlorine atoms), this condensation process proceeds linearly, forming long-chain polysiloxanes.[6]
This reactivity explains why the compound must be handled under anhydrous conditions to prevent premature polymerization.
Caption: Reaction pathway for the hydrolysis and polycondensation of the dichlorosilane.
Application in Surface Modification: Self-Assembled Monolayers (SAMs)
The primary application of 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane is the creation of ultra-thin, ordered molecular films known as self-assembled monolayers (SAMs) on various substrates.[2] These films dramatically alter the surface energy, rendering surfaces hydrophobic and oleophobic.[7][8]
Mechanism of Formation: The formation of a SAM is a spontaneous process driven by the chemical affinity of the dichlorosilyl headgroup for hydroxylated surfaces (e.g., glass, silicon wafers, metal oxides).[9] The Si-Cl bonds react with the surface -OH groups to form covalent Si-O-Substrate bonds. The adjacent silane molecules can then polymerize via their remaining chloro- and subsequently formed silanol groups, creating a linear polysiloxane chain covalently bonded to the surface. The long, fluorinated tails, due to their rigid and non-polar nature, orient themselves away from the surface, creating a dense, low-energy film.[9]
This process is leveraged in numerous high-technology fields:
-
Microelectronics: As an anti-stiction coating for microelectromechanical systems (MEMS).[9]
-
Optics: To create anti-reflective, anti-fogging, and easy-to-clean coatings on lenses and displays.[2]
-
Microfluidics: To create hydrophobic channels that control the flow and behavior of aqueous solutions in lab-on-a-chip devices.[2]
-
Corrosion Resistance: To form a protective barrier on metal surfaces, preventing interaction with corrosive agents.[7]
Experimental Protocol: SAM Formation on a Silicon Wafer
This protocol describes a standard, self-validating workflow for depositing a monolayer. The success of the coating is typically validated by measuring the static water contact angle, which should be >110° for a well-formed monolayer.
1. Substrate Preparation (Critical Step):
- Causality: The density of surface hydroxyl (-OH) groups is paramount for achieving a dense, covalently bonded monolayer.
- a. Sonication: Sonicate the silicon wafer substrate in sequential baths of acetone, then isopropanol (10 minutes each) to remove organic contaminants.
- b. Drying: Dry the substrate under a stream of dry nitrogen gas.
- c. Hydroxylation: Expose the substrate to an oxygen plasma or a Piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 15 minutes. (Extreme caution is required for Piranha solution) . This step removes residual organics and generates a high density of surface hydroxyl groups.
- d. Final Rinse & Dry: Rinse copiously with deionized water and dry again with nitrogen. The substrate is now activated and should be used immediately.
2. Silanization (Deposition):
- Causality: The reaction must be performed in an anhydrous environment to prevent premature hydrolysis and polymerization of the silane in solution.
- a. Solution Preparation: In a nitrogen-filled glovebox, prepare a 1-5 mM solution of 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane in an anhydrous solvent (e.g., toluene or hexane).
- b. Immersion: Immerse the activated substrate in the silane solution for 1-2 hours at room temperature. The container should be sealed to prevent atmospheric moisture ingress.
3. Post-Deposition Treatment:
Causality: Rinsing removes physisorbed (non-covalently bonded) molecules, while curing cross-links and stabilizes the monolayer.
a. Rinsing: Remove the substrate from the solution and rinse thoroughly with the anhydrous solvent to remove excess silane.
b. Curing: Bake the coated substrate in an oven at 110-120°C for 30-60 minutes. This step drives off any remaining solvent and promotes the final condensation reactions to form a stable polysiloxane network on the surface.
Caption: Experimental workflow for the formation of a self-assembled monolayer (SAM).
Predictive Spectroscopic Characterization
While a dedicated public spectral database for this specific compound is sparse, its structure allows for a robust predictive analysis of its key spectroscopic features. This serves as a guideline for researchers performing quality control or reaction monitoring.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signal regions corresponding to the three types of C-H bonds.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| a | 0.8 - 1.2 | Singlet | Si-CH₃ | The methyl group is attached directly to silicon and has no adjacent protons, resulting in a singlet in the typical alkyl-silane region. |
| b | 0.9 - 1.4 | Multiplet (triplet of triplets) | Si-CH₂ -CH₂- | This methylene group is adjacent to the silicon and the second methylene group. It will be split by the two protons on the adjacent carbon. |
| c | 2.0 - 2.5 | Multiplet (triplet of triplets) | -CH₂-CH₂ -CF₂- | This methylene group is adjacent to the highly electronegative CF₂ group, shifting its signal significantly downfield. It will be split by the adjacent CH₂ protons and potentially show further complex splitting from the fluorine atoms (²J-HF coupling). |
Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 2950 - 2850 | C-H stretch | Alkyl (CH₃, CH₂) |
| 1250 - 1000 | C-F stretch | Fluoroalkane (strong) |
| 850 - 800 | Si-C stretch | Alkylsilane |
| 600 - 450 | Si-Cl stretch | Chlorosilane |
Safety, Handling, and Storage
1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane is a reactive and corrosive compound that requires stringent safety protocols.
-
Hazards:
-
Corrosive: Causes severe skin burns and eye damage upon contact.[10][11]
-
Water Reactive: Reacts violently with water, moisture, and protic solvents to release corrosive hydrogen chloride (HCl) gas.[12][13][14] This reaction is exothermic.
-
Inhalation Hazard: Vapors and the HCl gas produced upon hydrolysis are destructive to the mucous membranes and upper respiratory tract.[11]
-
-
Handling:
-
All handling should be performed in a well-ventilated fume hood or under an inert atmosphere (e.g., nitrogen or argon gas).[2]
-
Personal Protective Equipment (PPE) is mandatory: chemical-resistant gloves (Viton or nitrile), tightly fitting safety goggles, a face shield, and a lab coat are required.[10][12][15]
-
Use only dry glassware and anhydrous solvents.
-
Avoid all personal contact, including inhalation of vapors.[15]
-
-
Storage:
Conclusion
1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane is a powerful surface modification agent whose utility is derived directly from its dual chemical nature. The reactive dichlorosilyl group provides a robust mechanism for covalent attachment to surfaces, while the inert, low-energy perfluoroalkyl chain dictates the final surface properties. A thorough understanding of its hydrolytic reactivity is essential not only for its successful application in creating hydrophobic and oleophobic surfaces but also for ensuring its safe handling and storage. This compound will continue to be a vital tool in the development of advanced materials for electronics, optics, and biomedical devices.
References
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PubMed. (2015). Formation of Cationic Silanols via Hydrolysis of Carbodiphosphorane-Stabilized Trichlorosilane. Retrieved from [Link]
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University of Wuppertal. (n.d.). Hydrolysis and polycondensation. Chemiedidaktik Uni Wuppertal. Retrieved from [Link]
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